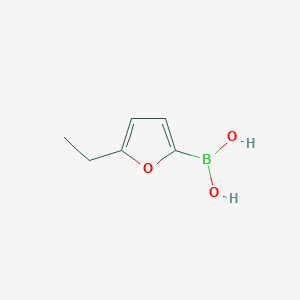

(5-Ethylfuran-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-ethylfuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO3/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZUKVZFTJPMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298869 | |

| Record name | B-(5-Ethyl-2-furanyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-27-4 | |

| Record name | B-(5-Ethyl-2-furanyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Ethyl-2-furanyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylfuran-2-yl)boronic acid typically involves the borylation of 5-ethylfuran. One common method is the Miyaura borylation, which involves the reaction of 5-ethylfuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: (5-Ethylfuran-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Suzuki–Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

(5-Ethylfuran-2-yl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of (5-Ethylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs on the Furan Ring

Substituents on the furan ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Physicochemical Properties

Acidity (pKa):

Boronic acid pKa governs diol-binding affinity and reactivity. While experimental pKa data for this compound is unavailable, structural analogs suggest:

- Electron-donating groups (e.g., ethyl) may raise pKa compared to electron-withdrawing groups (e.g., formyl). For example, phenylboronic acid derivatives with alkyl substituents exhibit pKa values ~8.7–9.2, whereas formyl-substituted analogs are more acidic (pKa ~7–8) .

- Implication : The ethyl group may reduce binding affinity to diols (e.g., glucose) under physiological conditions compared to formyl or fluorinated analogs .

Solubility:

- Lipophilicity: Ethyl-substituted furans are less water-soluble than hydroxymethyl or formyl analogs. For instance, pyren-1-yl boronic acid (highly lipophilic) precipitates in cell culture media, limiting in vitro utility .

- Stability: Ethyl groups may reduce hydrolysis susceptibility compared to electron-deficient boronic acids .

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit IC₅₀ values of 0.225 µM and 0.197 µM, respectively, against triple-negative breast cancer cells. Their activity is attributed to aryl hydrophobic interactions with cellular targets .

Enzyme Inhibition:

- Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit bacterial penicillin-binding proteins (PBPs) with IC₅₀ values of 20–30 µM. Substituent position (meta vs. ortho) strongly affects activity .

- Phenylboronic acid outperforms aminophenylboronic acids (APBA) in diagnostic accuracy for detecting antibiotic-resistant enzymes .

Biological Activity

(5-Ethylfuran-2-yl)boronic acid is a boronic acid derivative with significant interest in medicinal chemistry due to its biological activity. This compound is characterized by the presence of a furan ring, which is known for its diverse biological properties, and the boronic acid functional group, which can interact with various biomolecules.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 162607-27-4

- Molecular Formula : C8H9B O2

The structure of this compound allows it to engage in reversible covalent interactions with diols and other nucleophiles, making it a valuable tool in biochemical applications.

The biological activity of this compound primarily arises from its ability to form complexes with biomolecules. The boronic acid moiety can interact with hydroxyl groups on sugars and other biological molecules, influencing cellular processes such as signaling and enzyme activity.

Antibacterial Activity

Research has indicated that compounds containing furan rings exhibit antibacterial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

- Antibiotic Resistance : A study highlighted the potential of furan derivatives, including this compound, to combat antibiotic resistance by targeting biofilm formation in bacteria such as Pseudomonas aeruginosa and Escherichia coli. These compounds were found to reduce persister cell formation, enhancing the efficacy of existing antibiotics .

- Enzyme Inhibition : Another case study demonstrated that this compound could inhibit specific enzymes involved in carbohydrate metabolism. This inhibition was linked to its ability to bind reversibly to target sites on enzymes, thus altering their activity .

- Cellular Uptake and Toxicity : Research on the cellular uptake of boronic acids has shown that this compound can effectively penetrate cell membranes without inducing significant cytotoxicity at therapeutic concentrations. This property is crucial for developing drug candidates aimed at intracellular targets .

Comparative Analysis

A comparison table summarizing the biological activities of various furan-based compounds, including this compound, is provided below:

| Compound Name | Antibacterial Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Yes | Low |

| 4-Bromo-5-(bromomethylene)-3-methylfuran | High | No | Moderate |

| 3-Hydroxy-anandamide | Low | Yes | Moderate |

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of (5-Ethylfuran-2-yl)boronic acid?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), high-resolution mass spectrometry (HRMS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical. NMR confirms structural integrity and boron environment, while HRMS validates molecular formula. LC-MS/MS in multiple reaction monitoring (MRM) mode enables sensitive detection of trace impurities (e.g., residual precursors or boroxines) at ppm levels .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The compound acts as an aryl donor, transferring the (5-ethylfuran-2-yl) group to a palladium catalyst. Reactivity depends on the electronic effects of the ethyl substituent (electron-donating groups may slow transmetallation) and steric accessibility of the boron atom. Optimal conditions involve Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, a mild base (e.g., Na₂CO₃), and polar solvents like THF or dioxane .

Advanced Questions

Q. What methodologies quantify the kinetic parameters of this compound binding to diols in aqueous solutions?

Stopped-flow fluorescence spectroscopy is used to measure binding rates (kₒₙ and kₒff). For example, studies on analogous aryl boronic acids show kₒₙ values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, with equilibration within seconds. Competitive binding assays under physiological pH further validate selectivity .

Q. How can computational clustering algorithms guide the design of this compound derivatives for targeted diol recognition?

Principal component analysis (PCA) and k-means clustering of QSAR descriptors (e.g., electronic, steric parameters) identify structural motifs that maximize binding affinity. This data-driven approach prioritizes derivatives with optimal diol-binding properties for experimental validation .

Q. What strategies prevent boroxine artifact formation during MALDI-MS analysis of this compound-containing peptides?

Derivatization with diols (e.g., pinacol) stabilizes boronic acids as esters, eliminating dehydration. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix promotes in situ esterification, simplifying on-plate analysis. These methods enable accurate sequencing of boronic acid-functionalized peptides .

Q. How do buffer composition and pH influence the selectivity of this compound in glycoprotein binding studies?

Borate buffers at pH ≥ 8.5 enhance reversible diol binding while suppressing non-specific electrostatic interactions. Lowering ionic strength reduces interference from charged residues, improving glycoprotein capture efficiency. SPR studies demonstrate these optimizations increase signal-to-noise ratios in glycoprotein detection .

Q. Can photoresponsive azobenzene-boronic acid hybrids modulate the binding equilibrium of this compound with diols?

Yes. Incorporating photochromic azobenzene groups allows light-tunable binding. For example, Z-isomer stabilization via visible light increases diol affinity by >20-fold in analogous systems. This enables spatiotemporal control in drug delivery or adaptive hydrogels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.